
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne: is an organic compound characterized by its unique structure, which includes an ethenylidene group and an ethoxyethoxy group attached to a dec-3-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkyne and alkene chemistry to construct the dec-3-yne backbone, followed by the introduction of the ethenylidene and ethoxyethoxy groups through selective functionalization reactions. Reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne or alkene groups into alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. Its reactivity with biological molecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo selective reactions makes it a candidate for drug design and synthesis.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include enzyme inhibition or activation, as well as receptor binding and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-6-ethenylidene-5-(1-methoxyethoxy)dec-3-yne: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
(5S)-6-ethenylidene-5-(1-propoxyethoxy)dec-3-yne: Similar structure but with a propoxyethoxy group.
Uniqueness
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxyethoxy group offers different steric and electronic properties compared to other similar compounds, influencing its behavior in chemical reactions and interactions with biological targets.
Eigenschaften
CAS-Nummer |
651020-93-8 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
InChI |
InChI=1S/C16H26O2/c1-6-10-12-15(8-3)16(13-11-7-2)18-14(5)17-9-4/h14,16H,3,6-7,9-10,12H2,1-2,4-5H3/t14?,16-/m0/s1 |
InChI-Schlüssel |
WEGOVPBKZWRYAE-WMCAAGNKSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@H](C#CCC)OC(C)OCC |
Kanonische SMILES |
CCCCC(=C=C)C(C#CCC)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


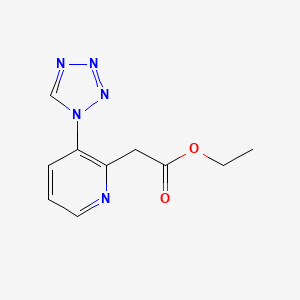
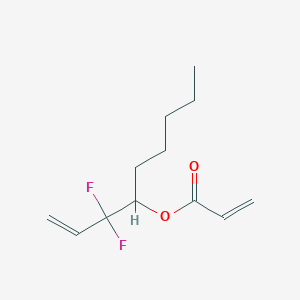
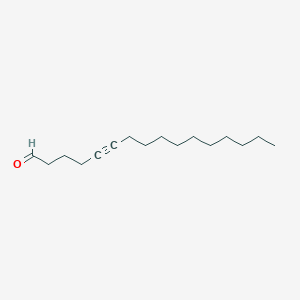
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

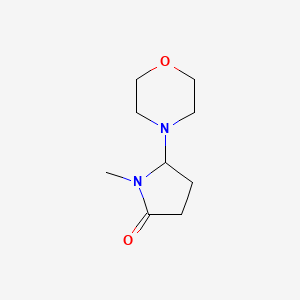
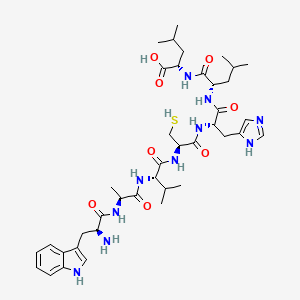

![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
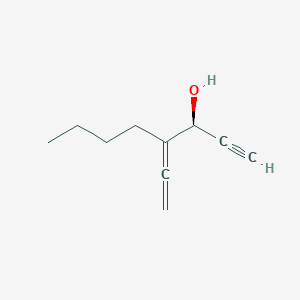
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
